

# Cyflumetofen mode of action mitochondrial complex II inhibition

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## Compound Focus: Cyflumetofen

CAS No.: 400882-07-7

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## Core Mode of Action

The table below summarizes the fundamental mechanism of **cyflumetofen**:

Aspect	Detailed Description
Primary Target	Mitochondrial electron transport chain, specifically <b>Succinate Dehydrogenase (SDH)</b> , also known as <b>Complex II</b> [1] [2].
Action Mechanism	Inhibition of electron transfer from succinate to ubiquinone within the SDH complex, disrupting cellular respiration and ATP production [3].
Pro-Acaricide Activation	The parent compound is a pro-pesticide; it is metabolically converted into its active form, <b>de-esterified metabolite AB-1</b> , which is a much more potent inhibitor of complex II [1] [4].
Binding Site	The active metabolite AB-1 binds to the <b>ubiquinone binding site (Q-site)</b> of the SDH complex, blocking the path for the natural substrate [3].

## Resistance Mechanisms

Spider mites have developed significant resistance to **cyflumetofen**, primarily through two mechanisms:

- **Metabolic Resistance:** This involves the overexpression of detoxification enzymes that break down the acaricide before it can reach its target [5] [6].
- **Target-Site Resistance:** This occurs when mutations in the genes encoding the SDH complex reduce the binding affinity of the acaricide [3].

Key genes involved in metabolic resistance to **cyflumetofen** and other acaricides are summarized in the table below:

Resistant Strain / Context	Upregulated Detoxification Genes	Downregulated Detoxification Genes	Key Findings
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| **Cyflumetofen-resistant (R\_cfm) \*T. urticae\*** | - **TuCCE46** (3.37-fold) [5]

- Two other CCE genes [5]
- Two P450 genes [5] | - **CYP392E7** [5]
- UGTs & CarEs (enzyme activity) [5] | Increased activity of **P450s** was detected [5]. | | **Bifenthrin-resistant (R\_bft) \*T. urticae\*** | - **teturUGT22** (5.29-fold), **teturUGT58p**, **CYP392A11**, **TuGSTd15** [5]
- 11 CCE, 9 UGT, 2 P450, 4 GST, 3 ABC genes [5] | - **TuCCE01**, **CYP392A2p** [5] | Increased activities of **GSTs**, **CarEs**, and **P450s** were detected [5]. | | **Cyflumetofen-resistant \*T. cinnabarinus\*** | - **TcGSTm02** [4] | - | Regulation via **lincRNA\_Tc13743.2/miR-133-5p** pathway [4]. | | **General SDH Inhibitor Resistance** | - **CYP392A16** (metabolizes pyflubumide-NH) [3] | - | P450-mediated detoxification is a common cross-resistance mechanism [3]. |

For target-site resistance, a key mutation is **H258Y** in the *sdhB* subunit. Interestingly, this mutation confers resistance to other complex II inhibitors like cyenopyrafen and pyflubumide but can **enhance cyflumetofen binding and toxicity** due to potential additional interactions with the AB-1 metabolite [3]. Other documented mutations include **I260T** and **I260V** in *sdhB*, often found in combination with **S56L** in *sdhC*, leading to high-level cross-resistance [3].

## Experimental Protocols for Resistance Study

For researchers investigating resistance, here are methodologies drawn from the cited literature:

- **Toxicity Bioassays:** To determine the baseline sensitivity and resistance levels (e.g., LC50 values) using adult female mites or eggs. The **leaf-dip method** is commonly employed [7].

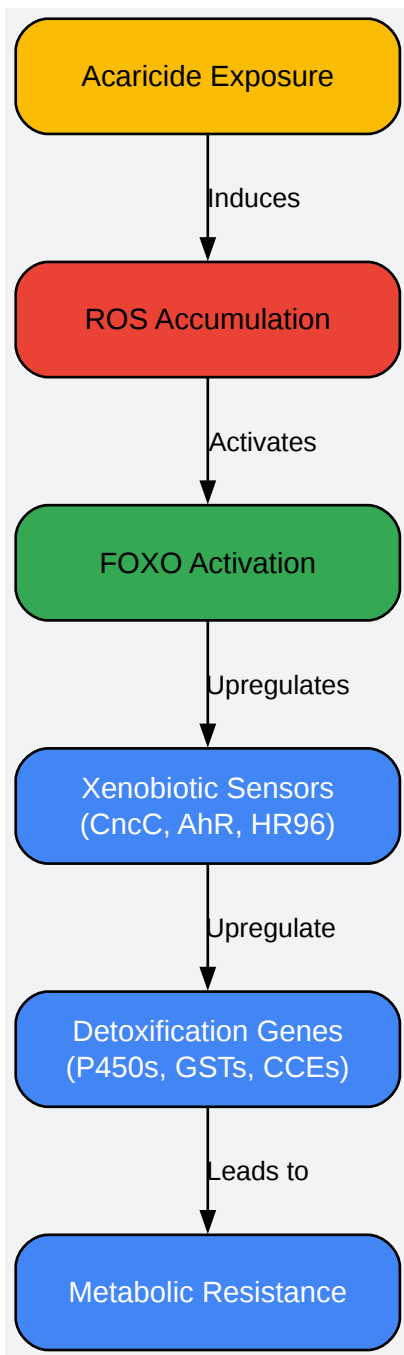
- **Enzyme Activity Assays: Enzyme-linked immunosorbent assay (ELISA)** can be used to measure and compare the activity of detoxification enzymes (P450s, GSTs, CarEs, UGTs) between resistant and susceptible mite strains [5].
- **Transcriptome Analysis (RNA-seq):** This is used to identify **Differentially Expressed Genes (DEGs)** in resistant strains. The process involves RNA extraction, cDNA library preparation, sequencing, and subsequent **Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses** to find overexpressed detoxification genes [5] [4].
- **Functional Validation (qRT-PCR):** The expression levels of candidate resistance genes identified via RNA-seq must be validated using **quantitative real-time PCR (qRT-PCR)** [5].
- **Target-Site Mutation Detection:** Genomic DNA is extracted from mites, and the genes encoding the target-site (e.g., *sdhB*, *sdhC*) are amplified via **PCR** and **sequenced** to identify known or novel resistance mutations [3] [7].

## Regulatory and Safety Profile

**Cyflumetofen** is considered a **reduced-risk acaricide** due to its selectivity. This selectivity arises from differences in the target site's sensitivity to the acaricide between mites and non-target organisms, and potentially from differential metabolic activation [1] [3] [2]. However, recent studies indicate that **cyflumetofen** can cause toxicity and sublethal damage to non-target insects like honey bees upon acute oral exposure, affecting their midgut and hypopharyngeal glands [8].

## Regulatory Pathways and Broader Implications

Research in *T. cinnabarinus* has revealed a sophisticated regulatory pathway for detoxification gene expression. The **ROS-FOXO pathway** acts as a master regulator: acaricide exposure induces Reactive Oxygen Species (ROS) accumulation, which activates the transcription factor FOXO. FOXO then upregulates key xenobiotic sensors (*CncC*, *AhR*, *HR96*), which in turn amplify the expression of a broad spectrum of detoxification genes (P450s, GSTs, CCEs) [9]. This pathway is visualized below:



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*Fig. 1. The ROS-FOXO pathway mediates broad-spectrum metabolic resistance in spider mites. Acaricide stress triggers a signaling cascade that culminates in the upregulation of detoxification genes [9].*

Furthermore, a specific **competing endogenous RNA (ceRNA) pathway** regulates a key detoxification gene. The long non-coding RNA **lincRNA\_Tc13743.2** acts as a molecular sponge for **miR-133-5p**,

preventing the miRNA from repressing its target, the **TcGSTm02** mRNA. This indirect upregulation of TcGSTm02 contributes to **cyflumetofen** resistance [4].

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